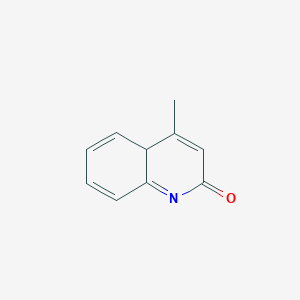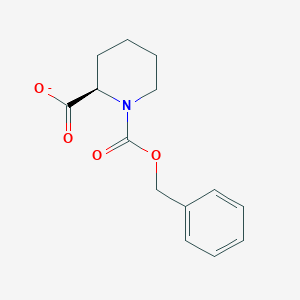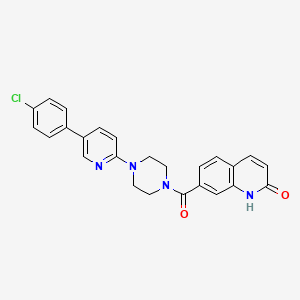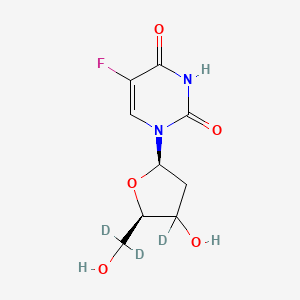
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PITB, or Phenylisothiocyanate Benzene, is a high-affinity transthyretin aggregation inhibitor with optimal pharmacokinetic properties. It is known for its ability to bind with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants .
Métodos De Preparación
The synthesis of Phenylisothiocyanate Benzene involves several steps, including the structural design optimization to enhance its pharmacokinetic properties. The preparation methods include rational design and molecular dynamics simulations to generate a series of transthyretin selective kinetic stabilizers . Industrial production methods are not extensively detailed in the available literature, but the compound’s synthesis involves high-affinity binding and stabilization of transthyretin in plasma .
Análisis De Reacciones Químicas
Phenylisothiocyanate Benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenylisothiocyanate Benzene has a wide range of scientific research applications, including:
Mecanismo De Acción
Phenylisothiocyanate Benzene exerts its effects by binding with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants . It selectively binds and stabilizes transthyretin in plasma, outperforming other drugs currently undergoing clinical trials for transthyretin amyloidosis .
Comparación Con Compuestos Similares
Phenylisothiocyanate Benzene is unique in its high affinity binding and stabilization of transthyretin. Similar compounds include:
Phenylisothiocyanate Benzene stands out due to its optimal pharmacokinetic properties, excellent oral bioavailability, and lack of toxicity, making it a promising candidate for future clinical trials .
Propiedades
Fórmula molecular |
C14H10FNO6 |
|---|---|
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |
Clave InChI |
LHCGDAFIWWCKGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)


![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)







